tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

Description

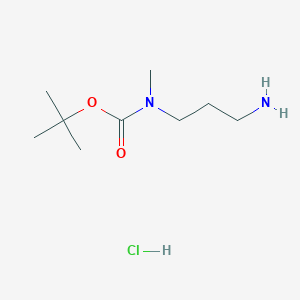

Chemical Structure: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188264-02-9) is a Boc-protected amine derivative with a methyl-substituted propylamine backbone. Its molecular formula is C₉H₂₁ClN₂O₂, and it exists as a hydrochloride salt to enhance stability and solubility .

Synthesis: The compound is typically synthesized via reductive amination or coupling reactions. For example, in antiplatelet therapy research, intermediates like tert-butyl (3-aminopropyl)carbamate are Boc-deprotected and methylated using aldehydes (e.g., benzaldehyde) under reductive conditions .

Applications: This compound serves as a key intermediate in medicinal chemistry, particularly in designing atypical chemokine receptor 3 (ACKR3) agonists for cardiovascular therapies .

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-6-10;/h5-7,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPISLPKNUNZUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662486 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-67-3 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The exact mode of action of Tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride is not well-documented. As a biochemical reagent, it is likely to interact with its targets to induce changes at the molecular level. The specifics of these interactions and the resulting changes would depend on the context of the research in which it is used.

Biochemical Pathways

It is used in the preparation of spermidine analogues, indicating that it may play a role in polyamine metabolism or related pathways.

Pharmacokinetics

It is slightly soluble in water, which could influence its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a biochemical reagent, it is used in various research settings, and the resulting effects would be determined by the nature of the experiment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature in an inert atmosphere. These conditions help maintain the stability of the compound, ensuring its efficacy during use.

Biological Activity

Introduction

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈ClN₂O₂

- Molecular Weight : 194.70 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 271.7 °C

- Melting Point : 22 °C

These properties indicate that the compound is stable under normal laboratory conditions, making it suitable for various biological applications.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

- Antioxidant Properties : Studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular environments . This property is particularly relevant in neuroprotective applications.

Interaction Studies

Understanding the binding affinity of this compound with various biological targets can provide insights into its therapeutic potential. Interaction studies have demonstrated:

- Binding Affinity : The compound has shown significant binding affinity towards AChE and other cholinergic receptors, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Neuroprotective Effects : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound improved cell viability and reduced TNF-α production, suggesting a protective effect against neuroinflammation .

- In Vivo Efficacy : In an animal model, the administration of the compound was associated with improved cognitive performance in memory tasks compared to control groups treated with standard medications like galantamine .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| tert-butyl N-(2-methylazetidin-3-yl)carbamate | Structure | Variation in azetidine substitution affects biological activity. |

| tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Structure | Different ring structure may lead to distinct pharmacological properties. |

| tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Structure | Alters lipophilicity and potentially affects bioavailability. |

This table illustrates how structural variations can significantly influence the biological activity and pharmacological profiles of related compounds.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Spermidine Analogues

- This compound is utilized in the preparation of spermidine analogues, which are important in cellular processes such as cell proliferation and differentiation. The synthesis involves the reaction of tert-butyl (3-aminopropyl)(methyl)carbamate with various acylating agents to yield derivatives that can be evaluated for biological activity .

- Biochemical Reagent

-

Drug Development

- The compound has been investigated for its potential as a selective inhibitor in cancer research. For instance, it has been part of studies evaluating its cytotoxic effects on different cancer cell lines, including HeLa and MCF7 cells. These studies aim to understand how modifications in the structure of similar carbamates can enhance their anticancer properties .

Case Study 1: Cytotoxicity Evaluation

In a comprehensive study assessing the cytotoxicity of several carbamate derivatives, including this compound, researchers treated multiple cancer cell lines with varying concentrations of the compound. The results indicated that certain structural modifications significantly enhanced cytotoxic effects compared to standard treatments like paclitaxel .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol was published where this compound was used as an intermediate in creating more complex indole-based compounds. The study highlighted the yields obtained through reductive amination and subsequent reactions, showcasing the versatility of this compound in organic synthesis .

Data Table: Applications Overview

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences :

- Methylation: The methyl group in the target compound increases lipophilicity (logP ~1.2 vs.

- Spirocyclic Derivatives: Compounds like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit rigid conformations, favoring selective receptor binding but reducing synthetic accessibility .

- Protecting Groups : Fmoc-protected analogs (e.g., (9H-fluoren-9-yl)methyl derivatives) are preferred in solid-phase peptide synthesis but require harsher deprotection conditions .

Preparation Methods

Boc Protection of 3-Aminopropyl Methylamine

- Starting Material: 3-aminopropan-1-amine or its N-methyl derivative.

- Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O).

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine or sodium hydroxide to neutralize the acid formed during the reaction.

- Reaction Conditions: The reaction is typically carried out at low temperature (0°C to room temperature) under anhydrous conditions to prevent hydrolysis of Boc₂O and the carbamate product.

- Reaction Monitoring: Thin-layer chromatography (TLC) using silica gel plates (Rf ~0.3 in 5:1 hexane/ethyl acetate) or high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients.

Formation of Hydrochloride Salt

- After completion of Boc protection, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to precipitate the hydrochloride salt.

- The salt is isolated by filtration or crystallization and dried under controlled conditions.

Detailed Preparation Procedure Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 3-aminopropyl methylamine in dry DCM | Prepare an anhydrous solution to avoid side reactions |

| 2 | Add di-tert-butyl dicarbonate (1.2 equivalents) and triethylamine (1.1 equivalents) at 0°C | Boc protection reaction initiated, base scavenges HCl |

| 3 | Stir the reaction mixture for 2 hours at room temperature | Ensures complete conversion |

| 4 | Monitor reaction progress by TLC or HPLC | Confirm disappearance of starting amine |

| 5 | Add HCl solution dropwise to precipitate hydrochloride salt | Formation of stable crystalline salt |

| 6 | Filter, wash, and dry the product under inert atmosphere | Obtain pure this compound |

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed to enhance reproducibility and scalability. Automated control of temperature, pressure, and reagent feed rates ensures high yield and purity.

| Parameter | Typical Industrial Range | Notes |

|---|---|---|

| Temperature | -10°C to 25°C | Controlled cooling to prevent side reactions |

| Reaction Time | 1 to 3 hours | Optimized for complete conversion |

| Solvent | Anhydrous ethyl acetate or dichloromethane | Choice depends on scale and environmental considerations |

| Base | Triethylamine or N-methylmorpholine | Used to neutralize acid by-products |

| Yield | 80-90% | Dependent on purity of starting materials and process control |

Analytical Characterization During Preparation

-

- ^1H NMR shows tert-butyl protons at ~1.4 ppm, methylene protons of the 3-aminopropyl chain at 2.6–3.1 ppm, and methyl group on nitrogen around 2.2–2.5 ppm.

- ^13C NMR confirms carbamate carbonyl carbon at ~155 ppm.

-

- Characteristic carbamate C=O stretch at 1680–1720 cm⁻¹.

- NH bending vibrations near 1600 cm⁻¹.

-

- Electrospray ionization (ESI) shows molecular ion peaks at m/z 235.1 ([M+H]^+) for free base and m/z 199.1 for the hydrochloride salt.

-

- High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to quantify purity and detect degradation products.

Optimization and Troubleshooting

| Issue | Cause | Solution |

|---|---|---|

| Low yield | Impure starting materials or incomplete reaction | Use high-purity amines; extend reaction time; optimize temperature |

| Side products (e.g., ureas) | Excess Boc₂O or moisture | Use stoichiometric Boc₂O; maintain anhydrous conditions |

| Inconsistent melting points | Polymorphism or residual solvents | Recrystallize from ethanol/water (1:3); dry thoroughly |

| Hydrolysis of carbamate | Exposure to moisture or acid | Conduct reactions under inert atmosphere; store product in dry conditions |

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Starting Materials | 3-aminopropyl methylamine or derivatives | Commercially available or synthesized |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Standard reagent for carbamate protection |

| Solvent | Anhydrous DCM, THF, or ethyl acetate | Choice affects reaction rate and purity |

| Base | Triethylamine, N-methylmorpholine, or NaOH | Neutralizes HCl formed |

| Reaction Conditions | 0°C to room temperature, 1-3 hours | Controlled to minimize side reactions |

| Purification | Crystallization from hexane/ethyl acetate or ethanol/water | Provides high purity product |

| Yield | 80-90% typical | Dependent on process control |

Research Findings and Literature Insights

- The Boc protection step is critical and benefits from the use of catalytic amounts of DMAP to accelerate carbamate formation while suppressing urea byproducts.

- Reaction progress is efficiently monitored by TLC and HPLC, enabling timely quenching and workup.

- The hydrochloride salt form improves compound stability and facilitates handling in subsequent synthetic steps.

- Industrial synthesis increasingly favors continuous flow methods for enhanced reproducibility and scalability.

- Proper storage under inert atmosphere and low temperature preserves compound integrity, avoiding degradation to free amine or tert-butanol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.